2-Hydroxy-2-phosphonooxyacetic acid

Description

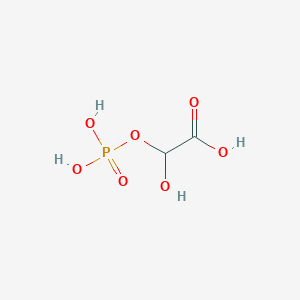

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5O7P |

|---|---|

Molecular Weight |

172.03 g/mol |

IUPAC Name |

2-hydroxy-2-phosphonooxyacetic acid |

InChI |

InChI=1S/C2H5O7P/c3-1(4)2(5)9-10(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) |

InChI Key |

LKRBNXOIYJHWIG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches

Chemical Synthesis Pathways for 2-Hydroxy-2-phosphonooxyacetic Acid

The chemical synthesis of this compound necessitates careful strategic planning to assemble its multifunctionalized two-carbon backbone. Key considerations include the formation of the carbon skeleton, the stereocontrolled introduction of the hydroxyl group, and the final phosphorylation step.

Strategies for Carbon-Skeleton Construction

The fundamental challenge in constructing the carbon skeleton of this compound lies in the creation of the C-P bond and the incorporation of the carboxylic acid and hydroxyl functionalities. A primary and well-established method for forming the α-hydroxyphosphonate core is the Pudovik reaction . researchgate.net This reaction involves the nucleophilic addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. In the context of synthesizing the precursor to this compound, glyoxylic acid serves as the ideal starting material.

A patented method describes the direct condensation reaction between glyoxylic acid and a phosphorus-containing compound, such as dimethyl phosphite or phosphorous acid. nih.gov This approach is advantageous due to its simplicity and the ready availability of the starting materials. The reaction proceeds by the nucleophilic attack of the phosphorus atom on the carbonyl carbon of glyoxylic acid.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Glyoxylic acid | Dimethyl phosphite | 25°C to boiling, 2-4 hours | Dimethyl (hydroxy)(carboxy)methylphosphonate | nih.gov |

| Glyoxylic acid | Phosphorous acid | 25-150°C, 1-30 hours | 2-Hydroxy-2-phosphonoacetic acid | nih.gov |

| Aldehydes/Ketones | Dialkyl phosphites | Base catalyst (e.g., triethylamine) | α-Hydroxyphosphonates | researchgate.netnih.gov |

Regioselective and Stereoselective Introduction of Hydroxyl Groups

The hydroxyl group in this compound is introduced concurrently with the carbon-skeleton formation when using glyoxylic acid as a precursor in the Pudovik reaction. researchgate.netnih.gov The inherent reactivity of the aldehyde group in glyoxylic acid directs the addition of the phosphite to the correct position, thus ensuring regioselectivity.

Achieving stereoselectivity, however, presents a greater challenge as the product of the initial reaction is typically a racemic mixture. The development of asymmetric methods for the synthesis of α-hydroxyphosphonates is an active area of research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For instance, L-proline has been successfully employed as a catalyst in the cross-aldol reaction of α-keto phosphonates with ketones to yield tertiary α-hydroxy phosphonates with high enantiomeric excess (up to 99% ee). acs.orgnih.gov While not directly applied to this compound, these methods demonstrate the potential for developing stereoselective routes to this compound. Chiral ligands and metal complexes have also been utilized to induce stereoselectivity in the hydrophosphonylation of aldehydes. organic-chemistry.orgacs.org

Phosphorylation Chemistry for Phosphonooxy Moiety Formation

The final step in the synthesis of this compound is the phosphorylation of the hydroxyl group of the α-hydroxyphosphonate precursor. This transformation introduces the phosphonooxy moiety. General methods for the phosphorylation of alcohols can be adapted for this purpose. A common approach involves the use of phosphorylating agents such as phosphoryl chloride (POCl₃) or a protected phosphorus-containing reagent in the presence of a base. nih.gov

The direct phosphorylation of α-hydroxyphosphonates can be challenging due to the presence of other reactive functional groups, namely the carboxylic acid and the phosphonate (B1237965) group. Protection strategies for the carboxylic acid and the phosphonate may be necessary to achieve selective phosphorylation of the hydroxyl group. Following phosphorylation, a deprotection step would be required to yield the final product.

Development of Novel and Efficient Synthetic Routes

Research into the synthesis of α-hydroxyphosphonates continues to yield novel and more efficient methodologies. nih.gov The use of microwave-assisted synthesis has been shown to accelerate the Pudovik reaction, leading to shorter reaction times and often improved yields. researchgate.net Furthermore, the development of "green" protocols that utilize water as a solvent and employ mild, reusable catalysts like Amberlyst-15 are gaining prominence. nih.govorganic-chemistry.org These advancements aim to make the synthesis of α-hydroxyphosphonates, and by extension this compound, more environmentally benign and cost-effective. The direct synthesis from glyoxylic acid and phosphorous compounds as described in the patent literature represents a significant step towards an efficient route, boasting high yields of over 80% and avoiding the use of highly toxic reagents. nih.gov

Enzymatic Synthesis and Biocatalytic Production

Nature has devised its own highly efficient and specific methods for the synthesis of phosphorylated hydroxy acids. Exploring these enzymatic pathways can provide inspiration for the development of biocatalytic production methods for this compound.

Exploration of Enzyme-Catalyzed Formation of Hydroxy Acids

The compound 2-phosphoglycolate (B1263510), which is the phosphorylated form of glycolic acid and structurally very similar to this compound, is a key metabolite in the process of photorespiration in plants. nih.gov It is produced by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which, in the presence of oxygen, catalyzes the oxygenation of Ribulose-1,5-bisphosphate to yield one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate. nih.govbiorxiv.org

While RuBisCO's action is a catabolic process in plants, the enzymes involved in the subsequent metabolism of 2-phosphoglycolate, such as phosphoglycolate phosphatase, could potentially be harnessed in reverse or in engineered pathways for synthesis. nih.gov

The broader field of biocatalysis offers numerous examples of the enzymatic production of hydroxy acids. nih.gov For instance, glycolic acid can be synthesized enzymatically, and there are established enzymatic assays for its detection using glycolate (B3277807) oxidase. researchgate.netnih.gov Enzymes like lactate (B86563) racemase and other epimerases from the LarA superfamily are known to act on a variety of 2-hydroxy acids, demonstrating the versatility of enzymes in manipulating these structures. nih.gov The enzymatic production of other hydroxy acids, such as (5S)-hydroxy-2-hexanone and 2-fluoro-3-hydroxypropionic acid, has also been successfully demonstrated, often utilizing whole-cell biocatalysts. researchgate.netorganic-chemistry.org These examples underscore the potential for developing a biocatalytic route for this compound, which would likely offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

| Enzyme | Reaction | Relevance | Reference |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Ribulose-1,5-bisphosphate + O₂ → 3-Phosphoglycerate + 2-Phosphoglycolate | Natural synthesis of a closely related compound | nih.govnih.govbiorxiv.org |

| Glycolate oxidase | Glycolic acid → Glyoxylic acid + H₂O₂ | Demonstrates enzymatic manipulation of the glycolic acid backbone | nih.gov |

| Lactate racemase superfamily | Racemization and epimerization of 2-hydroxy acids | Shows enzymatic versatility for modifying hydroxy acids | nih.gov |

Biocatalytic Phosphorylation Reactions

The synthesis of this compound, a phosphate (B84403) ester, can be envisioned through biocatalytic phosphorylation, a method prized for its high selectivity and operation under mild conditions. dntb.gov.ua This approach circumvents the often harsh conditions and complex protecting-group strategies required in traditional chemical synthesis. The core of this strategy would involve the specific phosphorylation of the hydroxyl group of a suitable precursor, such as glyoxylic acid or glycolic acid, catalyzed by a kinase enzyme.

Kinases are a class of phosphotransferases that catalyze the transfer of a phosphoryl group from a high-energy donor, typically adenosine (B11128) triphosphate (ATP), to a specific substrate molecule. nih.gov For the synthesis of this compound, a kinase with specificity for small α-hydroxy acids would be ideal. Research on the biocatalytic phosphorylation of D-glyceric acid using glycerate-2-kinase from Thermotoga maritima demonstrates a precedent for such a targeted enzymatic transformation. google.com This process yields enantiomerically pure D-glycerate 2-phosphate, showcasing the exceptional stereoselectivity achievable with biocatalysis. google.com

A hypothetical biocatalytic route to this compound would involve a similar setup: incubating glyoxylic acid with a suitable kinase and a phosphate donor like ATP. The discovery or engineering of a kinase capable of accepting glyoxylic acid as a substrate is the critical step for this methodology.

Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Substrate | Reaction Type | Potential Application to Target Compound | Reference |

|---|---|---|---|---|

| Kinase (e.g., Glycerate Kinase) | Glyoxylic Acid / Glycolic Acid | Phosphorylation | Direct enzymatic synthesis of this compound from its non-phosphorylated precursor. | google.com |

| Hydroxynitrile Lyase (HNL) & Nitrilase | Glyoxal + Cyanide | Cyanohydrin formation followed by hydrolysis | A multi-enzyme cascade to first produce a cyanohydrin intermediate, which is then converted to the final α-hydroxy acid structure before or after phosphorylation. | researchgate.net |

| Malate (B86768) Synthase | Glyoxylate (B1226380) + Acetyl-CoA | Condensation | Could be used in an engineered pathway to produce a precursor that is subsequently phosphorylated. | nih.gov |

Metabolic Engineering Approaches for Biosynthesis

While direct biosynthesis of this compound has not been reported, metabolic engineering offers powerful strategies to construct microbial strains capable of producing this compound or its immediate precursors. Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to overproduce a desired substance. nih.gov

A plausible strategy would focus on engineering a microbial host, such as Escherichia coli or Corynebacterium glutamicum, to accumulate high levels of a precursor like glyoxylate. nih.gov This could be achieved by:

Pathway Augmentation: Overexpressing key enzymes in the glyoxylate shunt, such as isocitrate lyase and malate synthase, to channel carbon flux from the citric acid cycle towards glyoxylate production. nih.gov

Blocking Competing Pathways: Deleting genes that encode for enzymes that consume glyoxylate, thereby preventing its conversion into other metabolites and increasing its intracellular concentration.

Introducing Heterologous Enzymes: Incorporating genes from other organisms to establish a novel production pathway. nih.gov

Once a strain is engineered to overproduce the precursor, a final step would involve introducing a kinase (as discussed in 2.2.2) capable of phosphorylating the precursor to yield the final product, this compound, in vivo. This integrated approach, combining metabolic engineering with biocatalytic synthesis, represents a frontier in the sustainable production of complex organophosphates.

Derivatization Strategies for Research Applications

Synthesis of Pro-Drugs or Bio-Activatable Precursors

Organophosphate compounds are often highly charged at physiological pH, which severely limits their ability to cross cellular membranes and restricts their utility in biological research and as potential therapeutics. acs.org To overcome this, a common strategy is the synthesis of pro-drugs, which are inactive, charge-neutral derivatives that can enter cells and are then enzymatically converted into the active, phosphorylated compound. acs.org

A highly successful approach for phosphate and phosphonate compounds is the ProTide (pro-nucleotide) technology. nih.govtandfonline.comcardiff.ac.uk This strategy masks the negatively charged phosphate group with two labile moieties: an aryl group and an amino acid ester. cardiff.ac.ukacs.org The resulting phosphoramidate (B1195095) is neutral and can diffuse across the cell membrane. cardiff.ac.uk Inside the cell, the pro-drug undergoes a specific enzymatic cascade:

The amino acid ester is hydrolyzed by a cellular esterase, such as Cathepsin A. nih.gov

This triggers an intramolecular cyclization, releasing the amino acid and forming a five-membered ring intermediate.

The aryl group is subsequently cleaved by a phosphoramidase enzyme, unmasking the phosphate and releasing the active compound. cardiff.ac.uk

This technology could be directly applied to this compound. By reacting the phosphate group with an appropriate amino acid phosphoramidate building block, a bio-activatable precursor could be synthesized, enabling its efficient delivery into cells for research purposes.

Common Pro-Drug Moieties for Organophosphates

| Pro-Drug Type | Masking Groups | Activation Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Phosphoramidate (ProTide) | Aryl group and an amino acid ester | Multi-step enzymatic (esterase, phosphoramidase) | Well-established, avoids first-pass metabolism, high intracellular concentration. | nih.govacs.org |

| bis-POC (Pivaloyloxymethyl) | Two pivaloyloxymethyl esters | Esterase hydrolysis | Symmetrical bis-ester approach. | acs.org |

| Phosphorodiamidate | Two amino acid esters or amines | Carboxypeptidase processing | Offers advantages by avoiding the creation of a new chiral center at the phosphorus atom. | nih.gov |

Isotopic Labeling for Tracing and Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways, reaction mechanisms, and the molecular targets of bioactive compounds. nih.gov Synthesizing this compound with specific isotopes would enable detailed tracing and mechanistic studies.

Common labeling strategies applicable to this compound include:

³²P or ³³P Labeling: The radioactive isotope ³²P is a strong beta emitter and is readily incorporated into the phosphate group. This can be achieved by using [γ-³²P]ATP as the phosphate donor in a kinase-catalyzed synthesis. The resulting radiolabeled compound can be easily traced in biological systems to study its uptake, distribution, and metabolic fate.

¹³C Labeling: Stable isotopes such as ¹³C can be incorporated into the carbon backbone of the molecule. This is typically achieved by starting the synthesis from a ¹³C-labeled precursor, such as ¹³C-glyoxylic acid. The labeled product is invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe its binding interactions with target enzymes or receptors. researchgate.net

¹⁵N and ¹⁸O Labeling: Stable isotopes like ¹⁵N (if using a phosphoramidate pro-drug strategy) or ¹⁸O (in the phosphate or carboxyl groups) can be used as mechanistic probes in mass spectrometry-based studies to understand the specifics of enzymatic reactions. nih.govresearchgate.net

These isotopic labeling experiments provide deep insights into the compound's mode of action and are crucial for its development in any research application. researchgate.net

Isotopes for Labeling and Research Applications

| Isotope | Type | Method of Detection | Primary Research Application | Reference |

|---|---|---|---|---|

| ³²P | Radioactive | Scintillation counting, Autoradiography | Metabolic tracing, quantification of uptake and distribution. | nih.gov |

| ¹³C | Stable | NMR Spectroscopy, Mass Spectrometry | Structural studies, elucidation of enzyme-substrate interactions, flux analysis. | researchgate.net |

| ¹⁵N | Stable | NMR Spectroscopy, Mass Spectrometry | Mechanistic studies of phosphoramidate pro-drug cleavage. | nih.gov |

| ²H (Deuterium) | Stable | NMR Spectroscopy, Mass Spectrometry | Simplifying NMR spectra, studying kinetic isotope effects in reaction mechanisms. | researchgate.net |

Biochemical Pathways and Metabolic Intermediates

Potential Role in Fundamental Metabolic Cycles

While the structure of 2-Hydroxy-2-phosphonooxyacetic acid bears a resemblance to certain metabolic intermediates, any discussion of its integration into core metabolic cycles such as glycolysis, gluconeogenesis, or one-carbon metabolism is purely speculative at this time. It is crucial to distinguish this compound from the structurally similar but biologically distinct molecule, 2-phosphoglycolic acid. The latter is a well-established intermediate in the photorespiration pathway in plants. ontosight.ainih.govresearchgate.net The key difference lies in the nature of the phosphorus linkage: this compound is a phosphonic acid with a direct carbon-phosphorus (C-P) bond, whereas 2-phosphoglycolic acid is a phosphate (B84403) ester with a carbon-oxygen-phosphorus (C-O-P) linkage. This structural variance significantly impacts their chemical properties and biological reactivity.

There is currently no scientific data to suggest that this compound can be integrated into the glycolytic or gluconeogenic pathways. These highly regulated metabolic routes involve a series of specific enzymatic reactions acting on phosphorylated sugar intermediates. nih.govnih.govhmdb.caresearchgate.net The unique C-P bond in this compound would likely prevent its recognition and processing by the enzymes of glycolysis and gluconeogenesis, which are specific for phosphate esters.

Similarly, there is no evidence to support a role for this compound in one-carbon metabolism. This essential pathway involves the transfer of one-carbon units, such as methyl or formyl groups, which are crucial for the synthesis of nucleotides and amino acids. google.com The chemical structure of this compound does not lend itself to participation in these transfer reactions.

Enzymatic Interactions and Reaction Mechanisms in Biological Systems

Given the lack of evidence for its presence in biological systems, there are no documented studies of enzymatic interactions with this compound. The following sections, therefore, remain hypothetical and are presented to illustrate the types of enzymatic activities that might be considered if this compound were to be found in a biological context.

Hypothetically, if this compound were a biological molecule, its 2-hydroxy acid moiety could make it a potential substrate for dehydrogenases or oxidases. These enzymes catalyze the oxidation of a hydroxyl group to a keto group. researchgate.net For instance, (S)-2-hydroxy-acid oxidase and D-2-hydroxy-acid dehydrogenase are known to act on various 2-hydroxy acids. atamanchemicals.comresearchgate.net However, no studies have tested this compound as a substrate for these or any other dehydrogenases or oxidases.

The presence of a phosphonate (B1237965) group raises the hypothetical question of whether it could be a target for phosphatases or be synthesized by kinases. However, the C-P bond in phosphonates is generally much more resistant to enzymatic cleavage than the C-O-P bond in phosphate esters, which is the typical substrate for phosphatases. While some specialized enzymes can cleave C-P bonds, there is no indication that common phosphatases would act on this compound. Similarly, kinases are responsible for transferring a phosphate group from a donor like ATP to a substrate, forming a phosphate ester, not a phosphonate.

Without any identified enzymatic reactions, it is not possible to elucidate any catalytic cycles involving this compound. The study of enzyme catalytic cycles requires the identification of the enzyme, its substrate(s), and the products of the reaction, none of which are known for this compound in a biological setting.

Intermediary Metabolism and Biological Significance

The metabolic fate and biological importance of this compound are not extensively documented in scientific literature. However, by examining structurally similar compounds that are well-characterized metabolic intermediates, we can infer its plausible roles in cellular metabolism. Analogues such as 2-phosphoglycolate (B1263510), 3-phosphoglycerate (B1209933), and phosphoenolpyruvate (B93156) (PEP) offer significant insights into the potential metabolic pathways and biological activities of this compound.

While direct evidence for the involvement of this compound in nucleotide or amino acid metabolism is lacking, the established roles of analogous compounds suggest potential connections.

Analogy with 3-Phosphoglycerate (3-PGA):

3-Phosphoglycerate, a key intermediate in glycolysis and the Calvin cycle, serves as a precursor for the synthesis of the amino acid serine. ontosight.aiwikipedia.org Serine can then be further metabolized to produce cysteine and glycine. wikipedia.org This metabolic link highlights how a three-carbon phosphorylated acid can be channeled into amino acid biosynthesis.

| Precursor Metabolite | Synthesized Amino Acids |

| 3-Phosphoglycerate | Serine, Cysteine, Glycine |

Analogy with Phosphoenolpyruvate (PEP):

Phosphoenolpyruvate is a high-energy phosphate compound that stands at a critical metabolic crossroads. wikipedia.orgfiveable.mefiveable.meontosight.ai In plants and microorganisms, PEP is a key substrate for the shikimate pathway, which leads to the synthesis of aromatic amino acids: phenylalanine, tryptophan, and tyrosine. wikipedia.org This pathway begins with the reaction of PEP and erythrose-4-phosphate. wikipedia.org

| Precursor Metabolite | Metabolic Pathway | Synthesized Products |

| Phosphoenolpyruvate | Shikimate Pathway | Phenylalanine, Tryptophan, Tyrosine, Other aromatic compounds |

Given these precedents, it is conceivable that this compound, possessing both a carboxyl and a phosphate group, could potentially serve as a substrate or regulator in pathways related to amino acid or nucleotide metabolism, should the necessary enzymatic machinery exist.

Small, phosphorylated metabolites often play crucial roles as signaling molecules, regulating cellular processes beyond their immediate metabolic functions. By analogy with related compounds, this compound could possess similar bioactive properties.

Analogy with 2-Phosphoglycolate (2-PG):

2-Phosphoglycolate, primarily known as a product of the oxygenase activity of RuBisCO in photorespiration, is not merely a metabolic byproduct to be salvaged. wikipedia.orgoup.com It has been identified as a potent inhibitor of several key enzymes in central carbon metabolism, including triose-phosphate isomerase and phosphofructokinase, thereby acting as a regulatory signal. wikipedia.orgwikipedia.org In mammals, 2-PG is a potent activator of 2,3-bisphosphoglycerate (B1242519) phosphatase, which in turn influences the oxygen affinity of hemoglobin. wikipedia.org Furthermore, in cyanobacteria, 2-PG is thought to act as a signal for acclimation to low CO2 conditions. pnas.org The accumulation of 2-phosphoglycolate can signal a high photorespiratory flux, triggering feedback mechanisms on the Calvin-Benson Cycle. nih.gov

Analogy with Phosphoenolpyruvate (PEP):

Recent research has unveiled a role for PEP as a signaling molecule, particularly in the context of the immune system and cancer biology. In T cells, PEP concentrations can regulate calcium signaling by inhibiting the sarco/ER Ca2+-ATPase (SERCA) pump. nih.gov This modulation of calcium levels is critical for T cell activation and effector functions. nih.govnih.gov Changes in PEP levels, influenced by glucose availability, can therefore act as a metabolic checkpoint for immune responses. nih.gov PEP can also serve as a signaling molecule in plants, affecting various aspects of growth and development. mdpi.comnih.gov It has been shown to influence the energy state of plants and participate in regulatory processes. mdpi.com Studies have also demonstrated that PEP can inhibit viral replication in host cells. nih.gov

The structural similarities between this compound and these known bioactive metabolites suggest that it could potentially exert regulatory effects on various enzymes or signaling pathways. Its ability to chelate divalent cations through its phosphate and carboxylate groups, a common feature of such regulatory molecules, further supports this hypothesis.

Mechanistic Studies of Biological Activities and Molecular Function

Investigation of Enzyme Modulation and Inhibition

The ability of a compound to modulate the activity of enzymes is a key determinant of its biological function. This can occur through various mechanisms, including direct inhibition of the enzyme's active site or through allosteric regulation.

As of the current literature review, specific kinetic studies detailing the inhibition of enzymes by 2-Hydroxy-2-phosphonooxyacetic acid, including the determination of inhibition type (competitive, uncompetitive, or non-competitive) and associated kinetic constants (e.g., Kᵢ), are not available.

However, the structurally related compound, 2-phosphoglycolate (B1263510) (2-PG), is a known inhibitor of several key enzymes in metabolic pathways. For instance, 2-PG is a potent inhibitor of triosephosphate isomerase and phosphofructokinase. wikipedia.orgnih.gov The accumulation of 2-phosphoglycolate can significantly impact central carbon metabolism. nih.govwikipedia.org In plants, 2-phosphoglycolate is a product of the oxygenase activity of RuBisCO and is recycled through the photorespiratory pathway. wikipedia.orgwikipedia.org The first step of this pathway is catalyzed by phosphoglycolate phosphatase (PGP), which hydrolyzes 2-phosphoglycolate to glycolate (B3277807) and phosphate (B84403). wikipedia.orgnih.gov PGP itself can be subject to inhibition, and various screening efforts have been undertaken to identify its inhibitors. nih.gov

A hypothetical data table for the kinetic analysis of enzyme inhibition by this compound is presented below to illustrate how such data would be represented if available.

Table 1: Hypothetical Kinetic Analysis of Enzyme Inhibition by this compound

| Enzyme Target | Inhibition Type | Kᵢ (µM) |

|---|

Currently, there are no published molecular docking or binding site analysis studies specifically for this compound with any biological macromolecules. Such studies are instrumental in predicting the binding orientation and affinity of a ligand to a protein's active or allosteric site. nih.gov These computational methods can provide valuable insights into the specific amino acid residues involved in the interaction, guiding further experimental validation. nih.gov

For context, molecular docking studies have been extensively used to understand the binding of various inhibitors to their protein targets, such as hydroxamic acids with HDAC2 and other compounds with carbonic anhydrase isoforms. researchgate.net These studies typically report binding energies and detail the hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

There is currently no scientific evidence to suggest that this compound functions as an allosteric regulator. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This is a critical mechanism for the regulation of many cellular processes.

While direct evidence for this compound is lacking, the broader family of hydroxycarboxylic acid receptors (HCARs) is known to be involved in cellular signaling. For example, HCAR2 can be activated by various ligands, leading to downstream effects. nih.gov However, the specific interaction of this compound with these or any other receptors in an allosteric manner has not been documented.

Cellular Transport and Compartmentalization Mechanisms

The ability of a compound to cross cellular membranes and localize to specific subcellular compartments is critical for its biological activity. This is often mediated by specific transporter proteins.

Specific data on the cellular permeability of this compound is not available in the current scientific literature. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are key determinants of its ability to passively diffuse across the lipid bilayer of cellular membranes.

There are no studies that have identified or functionally analyzed specific membrane transporters for this compound.

However, a family of transporters known as the 2-hydroxycarboxylate transporter (2HCT) family has been identified in bacteria. nih.govnih.gov These transporters are involved in the uptake of various di- and tricarboxylates, such as malate (B86768) and citrate. nih.govnih.gov The 2HCT family represents a distinct structural class of secondary transporters. nih.gov It is plausible that a transporter with specificity for this compound could exist, but this has not been experimentally verified.

A hypothetical data table for the cellular transport of this compound is presented below to illustrate how such data would be represented if available.

Table 2: Hypothetical Cellular Transport Mechanisms for this compound

| Transport Mechanism | Transporter Protein | Subcellular Localization |

|---|

Intracellular Distribution and Localization Studies

Currently, there is a lack of published scientific literature detailing the specific intracellular distribution and localization of this compound. Standard methodologies for tracking small molecules within cellular compartments, such as fluorescent tagging or radiolabeling followed by microscopy or subcellular fractionation, have not been reported for this compound.

While studies on other organic acids and phosphate-containing molecules exist, directly extrapolating their intracellular fate to this compound would be speculative without direct experimental evidence. The physicochemical properties of this compound, such as its charge, size, and lipophilicity, would theoretically govern its ability to cross cellular and organellar membranes, but empirical data is required for confirmation.

Interaction with Regulatory Networks

The influence of this compound on cellular regulatory networks, including gene expression and signal transduction, remains an uninvestigated area of cell biology and biochemistry.

Effects on Gene Expression and Protein Synthesis

A thorough search of scientific databases reveals no studies that have investigated the effects of this compound on global or specific gene expression profiles. Techniques such as microarray analysis or RNA sequencing, which are commonly used to assess changes in transcription following treatment with a chemical compound, have not been applied in the context of this compound. Consequently, there is no data available on whether this compound can induce or repress the synthesis of specific proteins.

Modulation of Signal Transduction Pathways

Similarly, the modulation of signal transduction pathways by this compound is an area devoid of research. Key signaling cascades that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis have not been examined in the presence of this compound. Therefore, it is unknown whether this compound can act as a signaling molecule itself or influence the activity of known signaling proteins like kinases, phosphatases, or G-protein coupled receptors.

Concluding Remarks

The current body of scientific knowledge is insufficient to provide a detailed account of the mechanistic studies of the biological activities and molecular functions of this compound as outlined. The absence of research on its intracellular distribution and its impact on gene expression and signal transduction highlights a significant knowledge gap. Future research, employing modern molecular and cellular biology techniques, is necessary to elucidate the potential biological roles of this compound. Until such studies are conducted, any discussion on these aspects would be purely conjectural.

Structural Analogs and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of 2-Hydroxy-2-phosphonooxyacetic Acid Analogs

The design of analogs of this compound is guided by an understanding of its potential interactions with biological targets. As a molecule containing both a carboxylate and a phosphate-like moiety, it is hypothesized to act as an inhibitor of enzymes that recognize acidic substrates. The synthesis of its analogs involves strategic chemical modifications to probe the importance of each functional group.

Systematic Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a crucial feature of this compound, likely involved in key binding interactions with target enzymes. Systematic modifications of this moiety can provide valuable insights into the SAR. Strategies for modification include esterification, amidation, and replacement with bioisosteres.

Esterification of the carboxylic acid can be used to investigate the importance of the negative charge for biological activity. Converting the carboxylic acid to a methyl or ethyl ester, for example, neutralizes the charge and can reveal whether an anionic group is essential for binding. Furthermore, the esterification of the carboxylic acid in phosphonopropionate analogs has been shown to render the inhibitors inactive, highlighting the critical role of the free carboxylate.

Amidation, the conversion of the carboxylic acid to an amide, introduces a different hydrogen bonding pattern and can alter the molecule's polarity and ability to act as a hydrogen bond donor or acceptor. A variety of primary and secondary amines can be used to generate a library of amide analogs.

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazole, hydroxamic acid, or a phosphonic acid, can help to fine-tune the acidity (pKa) and geometry of the molecule. eurekaselect.com Phosphonic and phosphinic acids, for instance, are known bioisosteres of carboxylic acids and can lead to compounds with altered intrinsic activity. eurekaselect.com

| Modification | Rationale | Potential Impact on Activity |

| Esterification | Neutralize negative charge, probe importance of anionic interaction. | Often leads to a significant decrease or loss of activity if the carboxylate is critical for binding. |

| Amidation | Alter hydrogen bonding capacity and polarity. | Activity can be retained, lost, or enhanced depending on the specific amide and target. |

| Bioisosteric Replacement | Modulate pKa, geometry, and polarity while retaining acidic character. | Can lead to improved potency, selectivity, or pharmacokinetic properties. |

Variations in the Phosphonooxy Group and its Linkage

The phosphonooxy group is another key feature of this compound, mimicking a phosphate (B84403) ester and likely playing a significant role in enzyme inhibition. Modifications to this group and its linkage to the acetic acid backbone are crucial for understanding the SAR.

One common strategy is to replace the phosphonooxy group (-O-PO(OH)₂) with a non-hydrolyzable phosphonate (B1237965) group (-CH₂-PO(OH)₂). Phosphonates are excellent bioisosteres of phosphates, offering increased metabolic stability. researchgate.net The synthesis of such analogs would involve coupling a protected haloacetic acid derivative with a phosphite (B83602) ester.

Further variations can be introduced by altering the substituents on the phosphorus atom. Replacing the hydroxyl groups with alkyl or aryl groups would change the charge distribution and steric bulk of the phosphonate moiety. The synthesis of α-acyloxyphosphonates from α-hydroxyphosphonates has been reported as a method to create derivatives with potential herbicidal activity. mdpi.com

The linkage between the phosphonooxy/phosphonate group and the α-carbon can also be modified. For instance, introducing a methylene spacer to create a β-phosphonooxy or β-phosphonate analog would alter the geometry and spacing between the acidic groups.

| Modification | Rationale | Potential Impact on Activity |

| Phosphonate Replacement | Increase metabolic stability, mimic phosphate transition state. | Often retains or improves inhibitory activity due to enhanced stability. |

| Phosphorus Substituents | Modulate charge, polarity, and steric interactions. | Can fine-tune binding affinity and selectivity. |

| Linker Modification | Alter the spatial arrangement of the acidic moieties. | May impact the ability of the molecule to fit into the enzyme's active site. |

Stereochemical Modifications and Enantiomeric Studies

The α-carbon of this compound is a chiral center, meaning the molecule can exist as two enantiomers (R and S). The stereochemistry at this center can have a profound impact on biological activity, as enzymes are chiral macromolecules and often exhibit stereospecific binding. acs.org

The enantioselective synthesis of α-hydroxy phosphonates is a well-established field, with methods including catalytic asymmetric hydrogenation and the use of chiral catalysts. acs.orgnih.gov These methods can be adapted to produce enantiomerically pure R- and S-isomers of this compound and its analogs.

Studying the biological activity of individual enantiomers is critical for a complete understanding of the SAR. It is often the case that one enantiomer is significantly more active than the other. For example, in the case of α-amino phosphonates, the stereochemistry has been shown to affect enzyme inhibition. acs.org The synthesis of diastereomeric α-hydroxyphosphonates and their subsequent separation allows for the study of the stereochemical course of reactions such as the phosphonate-phosphate rearrangement.

Comparative Biological Activity Profiling of Analogs

To establish a clear SAR, the synthesized analogs of this compound must be subjected to rigorous biological evaluation. This involves a combination of in vitro enzymatic assays and cell-based screenings to determine their potency, selectivity, and mechanism of action.

Enzymatic Assays and Biochemical Screenings

Given the structural similarity of this compound to substrates of carboxylate- and phosphate-binding enzymes, a primary step in its biological profiling is to screen it against a panel of relevant enzymes. Phosphonate-containing compounds are known to be effective inhibitors of various enzymes, including proteases, kinases, and phosphatases. researchgate.net

Enzymatic assays are designed to measure the ability of the analogs to inhibit the activity of a specific enzyme. These assays can be performed in a high-throughput screening (HTS) format, allowing for the rapid evaluation of a large number of compounds. nih.gov Fluorescence-based assays are a common method used in HTS for enzyme inhibitors. nih.gov For example, a continuous fluorescence-based assay has been developed to monitor the activity of ornithine decarboxylase, an enzyme that acts on an amino acid substrate. frontiersin.org

The inhibitory potency of the analogs is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor.

| Enzyme Target Class | Example Assay Principle | Endpoint Measured |

| Proteases | Cleavage of a fluorogenic peptide substrate. | Increase in fluorescence intensity. |

| Kinases | Transfer of a radiolabeled phosphate from ATP to a substrate. | Incorporation of radioactivity into the substrate. |

| Phosphatases | Dephosphorylation of a chromogenic or fluorogenic substrate. | Increase in color or fluorescence. |

| Decarboxylases | Measurement of CO₂ release from a radiolabeled substrate. | Trapping and quantification of radioactive CO₂. frontiersin.org |

Assessment of Pathway Modulation by Analogs

Beyond individual enzyme inhibition, it is important to understand how analogs of this compound affect broader cellular pathways. Cell-based assays can provide valuable information on the compound's ability to penetrate cell membranes and exert its effects in a more complex biological environment.

For instance, if an analog is found to inhibit a key enzyme in a metabolic pathway, its effect on the levels of upstream and downstream metabolites can be assessed using techniques like mass spectrometry-based metabolomics. Cellular proliferation assays can be used to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines. nih.gov

Furthermore, if a specific cellular pathway is targeted, the modulation of key signaling proteins within that pathway can be investigated using techniques such as Western blotting or reporter gene assays. For example, phosphonate analogs have been studied for their effects on the mevalonate pathway, which is crucial for cholesterol biosynthesis and protein prenylation.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable in modern drug discovery and chemical biology for elucidating Structure-Activity Relationships (SAR). These in silico techniques provide valuable insights into how the structural features of a molecule, such as this compound, influence its biological activity. By modeling molecular interactions and properties, computational approaches can predict the activity of novel compounds, optimize lead structures, and provide a deeper understanding of the molecular mechanisms of action. This section will explore two powerful computational methodologies, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, and their potential application in understanding the SAR of this compound and its structural analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations, binding affinities) is compiled. For a study involving this compound, this would include a series of its structural analogs with measured activities against a specific biological target.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and properties, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical (3D) descriptors: Related to the three-dimensional arrangement of atoms.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, partial charges, and dipole moments.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, in studies of phosphonate derivatives, QSAR models have been successfully developed to predict their toxicity and inhibitory activity against various enzymes. nih.govresearchgate.netnih.gov These models have identified key descriptors such as molecular volume, the charge of the most electronegative atom, and the energy of the Highest Occupied Molecular Orbital (HOMO) as being crucial for predicting the biological activity of these compounds. researchgate.net Such findings suggest that similar descriptors could be important in developing a QSAR model for this compound and its analogs to guide the design of new compounds with improved activity.

| Descriptor Type | Examples | Potential Relevance for this compound |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences solubility and general pharmacokinetic properties. |

| Topological | Connectivity indices, Shape indices | Describes the overall shape and branching of the molecule, which can affect binding to a target. |

| Geometrical (3D) | Molecular surface area, Volume | Relates to the steric fit of the molecule within a binding site. |

| Quantum-Chemical | HOMO/LUMO energies, Partial atomic charges | Provides insight into the electronic properties and reactivity of the molecule, crucial for interactions with biological targets. |

Molecular Dynamics Simulations to Predict Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of SAR, MD simulations can provide detailed, dynamic insights into how a ligand, such as this compound or its analogs, interacts with its biological target at an atomic level. This method complements the more static picture provided by techniques like X-ray crystallography and can help in understanding the conformational changes and energetic factors that govern ligand binding.

The process of conducting an MD simulation to study ligand-target interactions typically involves the following steps:

System Setup: A three-dimensional model of the biological target (e.g., an enzyme) in complex with the ligand is prepared. This is often based on an experimental structure or a homology model. The complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. The force field governs the interactions between all atoms in the system, including bonded and non-bonded interactions.

Simulation: The simulation is run by numerically integrating Newton's equations of motion for each atom in the system over a series of small time steps. This generates a trajectory that describes the positions and velocities of the atoms over time.

Analysis: The resulting trajectory is analyzed to extract information about the ligand-target interactions, such as:

Binding stability: Root Mean Square Deviation (RMSD) of the ligand in the binding pocket.

Key interactions: Hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and the target.

Conformational changes: How the ligand and target adapt to each other upon binding.

Binding free energy calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

While specific MD simulation studies on this compound are not extensively documented, research on its close structural analog, 2-phosphoglycerate, provides valuable insights into how such simulations could be applied. For example, MD simulations have been used to investigate the interaction of 2-phosphoglycerate with glycolytic enzymes. nih.gov These simulations revealed the binding affinity and the key residues involved in the interaction, which are crucial for the enzyme's function. nih.gov

By applying MD simulations to this compound and its analogs, researchers could:

Predict the binding mode of these compounds to a specific target protein.

Identify the key amino acid residues in the active site that are critical for binding.

Understand how structural modifications to the ligand affect its binding affinity and conformational dynamics.

Guide the rational design of new analogs with enhanced binding properties.

| Analysis Type | Information Gained | Relevance for this compound SAR |

|---|---|---|

| RMSD Analysis | Stability of the ligand in the binding site. | Indicates whether the compound forms a stable complex with the target. |

| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds. | Highlights key polar interactions that contribute to binding affinity. |

| Interaction Energy Calculation | Quantification of the energetic contributions of different interaction types (e.g., electrostatic, van der Waals). | Helps in understanding the driving forces behind ligand binding. |

| Binding Free Energy Calculation | Estimation of the overall binding affinity (ΔG). | Allows for the ranking of different analogs based on their predicted affinity for the target. |

Advanced Analytical Methodologies for Biochemical Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in modern biochemical research, offering unparalleled sensitivity and mass accuracy. This allows for the confident identification of compounds by determining their elemental composition from a highly accurate mass measurement. In the context of metabolomics, HRMS enables the simultaneous detection of hundreds to thousands of metabolites in a biological sample, providing a snapshot of the metabolic state.

Direct Infusion MS and LC-MS for Qualitative Analysis

Qualitative analysis aims to identify the presence of specific compounds. Direct infusion mass spectrometry is a high-throughput method where a sample is introduced directly into the mass spectrometer without prior chromatographic separation. nih.gov This technique is useful for rapid screening and the analysis of multiple 'omics' layers from a single sample. nih.gov

For more complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In this technique, the components of a mixture are first separated by a liquid chromatograph before being introduced into the mass spectrometer. For a polar and charged molecule like 2-Hydroxy-2-phosphonooxyacetic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation method. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724). nih.gov

Following separation, HRMS analysis provides a mass-to-charge ratio (m/z) with high precision. This allows for the calculation of the compound's elemental formula, a critical step in its identification.

Table 1: Theoretical HRMS Data for this compound (C₂H₅O₇P)

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M-H]⁻ | C₂H₄O₇P⁻ | 186.9698 |

| [M+H]⁺ | C₂H₆O₇P⁺ | 188.9851 |

| [M+Na]⁺ | C₂H₅O₇PNa⁺ | 210.9670 |

Isotopic Labeling in Metabolomic Studies for Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rate of reactions in a metabolic network. It relies on the use of stable isotope tracers, such as ¹³C, ¹⁵N, or ²H, which are introduced into a biological system. nih.govmasonaco.org For example, cells can be cultured in a medium containing a labeled nutrient, like U-¹³C-glucose. nih.gov

As the cells metabolize the labeled nutrient, the isotope label is incorporated into downstream metabolites. By using HRMS to measure the mass shifts and isotopic distribution in metabolites like this compound, researchers can trace the pathways of its synthesis and calculate the rate of its production. nih.govnih.gov The high resolving power of modern mass spectrometers is essential to accurately distinguish the isotopically labeled molecules from other naturally occurring isotopes. masonaco.org This approach moves beyond simple quantification to provide a dynamic view of metabolic activity, offering insights into how metabolic pathways respond to various stimuli or genetic modifications. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. nih.gov It is particularly valuable for determining the precise three-dimensional structure of a compound and observing its interactions with other molecules. nih.gov

Determination of Solution-State Structure and Tautomeric Forms

NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are used to piece together the chemical structure of a molecule. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals which atoms are connected through chemical bonds. For this compound, ³¹P NMR would be crucial for confirming the presence and chemical environment of the phosphate (B84403) group.

Furthermore, NMR is highly effective at studying tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers. researchgate.net this compound could potentially exist in different tautomeric or protonation states depending on the pH of the solution. NMR spectroscopy can detect the presence of these different forms and determine their relative populations by observing distinct sets of signals or changes in chemical shifts.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | ~4.5 ppm | Doublet | ~2-4 Hz (³JHP) |

| ¹³C (C-OH) | ~75 ppm | Doublet | ~5-7 Hz (²JCP) |

| ¹³C (C=O) | ~175 ppm | Doublet | ~3-5 Hz (³JCP) |

Note: These are predicted values and can vary based on solvent and pH.

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography encompasses a range of powerful biophysical techniques used to separate, purify, and quantify the components of a mixture. nih.gov The choice of technique is based on the molecular characteristics of the compound of interest, such as size, charge, and polarity. nih.gov

For a small, polar, and negatively charged molecule like this compound, several chromatographic methods are applicable. Ion-exchange chromatography can be used for initial purification by separating molecules based on their net charge. Affinity chromatography, a technique that separates molecules based on highly specific binding interactions, could be employed if a specific binding partner (like an enzyme) is known. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the final purification and quantification of compounds. nih.gov As mentioned previously, HILIC is an effective mode of HPLC for separating polar compounds. Reversed-phase HPLC could also be used, potentially with an ion-pairing agent to improve the retention of the negatively charged analyte on the nonpolar stationary phase. When coupled with a suitable detector (such as a UV detector or a mass spectrometer), HPLC provides a robust method for quantifying the precise amount of this compound in a sample. nih.govnih.gov

Table 3: Chromatographic Techniques for this compound

| Technique | Principle of Separation | Application |

|---|---|---|

| Ion-Exchange Chromatography | Separation based on net charge. Anion-exchange would be used for the negatively charged phosphate group. | Initial purification from complex biological extracts (e.g., cell lysates). |

| Affinity Chromatography | Separation based on specific binding to an immobilized ligand (e.g., an enzyme that binds the compound). | High-specificity purification. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase under high pressure. | High-resolution separation, final purification, and quantification. |

| - Hydrophilic Interaction (HILIC) | Partitioning of polar analytes from an organic-rich mobile phase into a polar stationary phase. | Ideal for separating highly polar compounds. nih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of non-volatile organic compounds like this compound. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Given the polar and acidic nature of this compound, reversed-phase HPLC is a suitable approach. A C18 column is commonly employed for the separation of polar analytes. The mobile phase typically consists of an aqueous buffer, often containing a mild acid like formic acid or phosphoric acid, mixed with an organic modifier such as acetonitrile or methanol. The acidic component of the mobile phase helps to suppress the ionization of the carboxylic acid and phosphonic acid groups, leading to better peak shape and retention.

For detection, several modes can be employed depending on the analytical requirements. Ultraviolet (UV) detection is a common choice, particularly at low wavelengths (around 210-215 nm) where the carboxylic acid group exhibits some absorbance. However, for enhanced specificity and sensitivity, especially in complex biological matrices, mass spectrometry (MS) detection is superior. HPLC coupled with mass spectrometry (HPLC-MS/MS) provides high selectivity through the monitoring of specific parent-to-daughter ion transitions, allowing for accurate quantification even at low concentrations. nih.govfrontiersin.org

Another approach for compounds lacking a strong chromophore is pre-column derivatization to introduce a fluorescent tag. For instance, derivatization with agents like o-phthalaldehyde-ethanethiol (OPA-ET) can be used for compounds containing primary amine groups, although this would not be directly applicable to this compound unless it is first modified. nih.gov

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or ESI-MS/MS |

| Injection Volume | 10 µL |

Ion Chromatography for Phosphate Analysis

Ion chromatography (IC) is a powerful technique specifically suited for the determination of ionic species, making it an excellent method for the analysis of the phosphate group in this compound, or for the quantification of inorganic phosphate released during enzymatic reactions. lcms.czthermofisher.com

In a typical IC system for anion analysis, a column with anion-exchange properties is used. The mobile phase is an aqueous solution, commonly a carbonate-bicarbonate buffer or a hydroxide (B78521) eluent generated electrolytically. thermofisher.comnih.gov Suppressed conductivity detection is the most common detection method, where a suppressor device reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. lcms.czthermofisher.com

Two-dimensional ion chromatography can be employed to resolve the phosphate peak from interfering anions, especially in complex samples. lcms.cz This technique involves a heart-cutting step where the fraction containing the phosphate from a primary separation is transferred to a second column for further separation, significantly improving resolution and detection limits. lcms.cz Modern IC systems, including Reagent-Free™ Ion Chromatography (RFIC™) systems, offer high sensitivity and ease of use by electrolytically generating the eluent, which improves baseline stability and reproducibility. thermofisher.com

Table 2: Typical Ion Chromatography Conditions for Phosphate Analysis

| Parameter | Condition |

| Column | Anion-exchange (e.g., Dionex IonPac™ AS11-HC, Shodex IC SI-52 4E) lcms.czshodex.com |

| Eluent | Potassium Hydroxide (KOH) gradient |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

| Flow Rate | 1.0 - 1.5 mL/min |

| Sample Volume | 25 µL |

Spectrophotometric and Fluorometric Assays for Real-time Monitoring

Spectrophotometric and fluorometric assays are invaluable for the real-time monitoring of enzymatic reactions involving this compound, particularly those that involve the cleavage of its phosphate group by phosphatases. These assays are typically based on the detection of a product that absorbs light or fluoresces.

A common spectrophotometric method for determining inorganic phosphate is the malachite green assay. This method relies on the formation of a colored complex between inorganic phosphate, molybdate, and malachite green dye under acidic conditions. The intensity of the color, measured spectrophotometrically at around 620-660 nm, is directly proportional to the amount of phosphate released.

For enhanced sensitivity, fluorometric assays are often preferred. One such assay for acid phosphatase activity utilizes a non-fluorescent substrate that, upon enzymatic cleavage of the phosphate group, releases a highly fluorescent product. sigmaaldrich.com For example, a synthetic substrate can be used where the product, methylumbelliferone (MUB), becomes intensely fluorescent upon dephosphorylation. sigmaaldrich.com The rate of increase in fluorescence, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm, corresponds to the enzyme activity. sigmaaldrich.com

Similarly, coupled enzyme assays can be designed to monitor the formation of products from reactions involving this compound. For instance, if a reaction produces pyruvate (B1213749), it can be coupled to lactate (B86563) dehydrogenase, and the oxidation of NADH to NAD+ can be monitored by the decrease in absorbance at 340 nm. A similar principle is used in an assay for 2-phosphoglycerate, where its conversion to phosphoenolpyruvate (B93156) and then to pyruvate is coupled to a reaction that generates a colored or fluorescent product. abcam.com

Table 3: Comparison of Assay Methods for Phosphate Detection

| Method | Principle | Detection | Advantages |

| Malachite Green Assay | Formation of a colored complex with phosphate and molybdate | Spectrophotometry (Absorbance at ~620-660 nm) | Simple, inexpensive |

| Fluorometric Phosphatase Assay | Enzymatic release of a fluorescent product (e.g., MUB) sigmaaldrich.com | Fluorometry (Ex/Em ~360/450 nm) sigmaaldrich.com | High sensitivity |

| Coupled Enzyme Assay | Linking the reaction product to a secondary enzymatic reaction that produces a detectable signal | Spectrophotometry or Fluorometry | Allows for continuous monitoring of reaction kinetics |

Environmental and Ecological Research Aspects

Biotransformation and Biodegradation in Natural Ecosystems

2-Hydroxy-2-phosphonooxyacetic acid is recognized for its biodegradability, a characteristic that positions it as a more environmentally compatible alternative to some other phosphonates. atamanchemicals.comaquapharm-india.comkairuiwater.com One source indicates a high biodegradability of 93% for HPAA. kairuiwater.com The compound is described as chemically stable and resistant to hydrolysis, as well as breakdown by acids or alkalis under typical conditions. atamanchemicals.comirowater.comthwater.netkratmp.comthwater.net

The biotransformation of phosphonates in natural ecosystems is primarily a microbial process. Bacteria have evolved specific enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond, which is a defining feature of this class of compounds. This ability is particularly significant in environments where phosphate (B84403), the more readily available form of phosphorus, is limited. The breakdown of phosphonates allows microorganisms to utilize the phosphorus for their growth and metabolic activities.

While specific studies detailing the complete biodegradation pathway of HPAA in various natural ecosystems like soil and water are not extensively documented in the public domain, the general mechanisms for phosphonate (B1237965) degradation are well-established. One of the primary routes is the C-P lyase pathway, which involves a multi-enzyme complex that can act on a broad range of phosphonates. Another significant mechanism involves phosphonatases, which are enzymes that hydrolyze the C-P bond of specific phosphonates. It is plausible that the biodegradation of HPAA proceeds through one or more of these established pathways, initiated by microbial populations in soil and aquatic environments.

Role in Microbial Metabolism and Biogeochemical Cycles

The role of this compound in microbial metabolism is intrinsically linked to the phosphorus cycle. Phosphorus is an essential nutrient for all life, and in many ecosystems, its availability can be a limiting factor for growth. Microorganisms play a crucial role in the transformation and cycling of phosphorus.

HPAA, as a phosphonate, can serve as an alternative phosphorus source for certain microorganisms. nih.gov This is particularly relevant in phosphorus-depleted environments where the ability to metabolize phosphonates provides a competitive advantage. Research has shown that some bacteria can utilize aminophosphonates as a sole source of not only phosphorus but also carbon and nitrogen. nih.gov A 2023 study highlighted that the phosphorus content in HPAA is more efficiently metabolized by microorganisms, which in turn helps in reducing the risks of eutrophication. pmarketresearch.com The study further noted that the substitution of conventional inhibitors with HPAA in power plant cooling systems led to a discernible decrease in algal bloom incidents in freshwater reservoirs. pmarketresearch.com

By being a source of bioavailable phosphorus upon degradation, HPAA can influence the dynamics of microbial communities. Its introduction into an ecosystem can potentially stimulate the growth of phosphonate-utilizing bacteria, thereby altering the microbial composition and activity. The breakdown of HPAA releases phosphate, which then enters the general phosphorus cycle and becomes available to a wider range of organisms, including algae and plants.

Ecological Impact and Environmental Fate of the Compound

The ecological impact of this compound is generally considered to be low. atamanchemicals.com Its use as an environmentally friendly corrosion inhibitor is a recurring theme in technical literature. atamanchemicals.comaquapharm-india.comkairuiwater.com The compound is reported to be non-toxic and does not cause pollution. atamanchemicals.comirowater.comthwater.netkratmp.comthwater.net

The environmental fate of a chemical is determined by a combination of its physical and chemical properties, as well as its interactions with the environment. HPAA is water-soluble, which means it has the potential to be mobile in aquatic systems. atamanchemicals.comirowater.com However, its biodegradability suggests that it is unlikely to persist in the environment for extended periods.

Ecotoxicological data provides insights into the potential risks to aquatic life. The following table summarizes some of the available data:

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Source |

| Rat (oral) | - | LD50 | 2700 | chembk.com |

It is important to note that while HPAA is considered to have a favorable environmental profile, its application in industrial settings means that its concentration in discharged effluents should be monitored and managed to prevent any potential localized impacts on receiving water bodies. The compound's ability to chelate with divalent ions is a key aspect of its function as a scale inhibitor, but this property also implies that its environmental interactions can be complex. chembk.com

Future Prospects and Interdisciplinary Research Opportunities

Integration with Systems Biology and Multi-Omics Data Analysis

While direct multi-omics studies on 2-Hydroxy-2-phosphonooxyacetic acid are not yet prevalent, the application of systems biology approaches presents a significant opportunity to understand its effects on a holistic, systemic level. The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular responses to this compound. researchgate.net Such approaches have proven invaluable for dissecting complex biological systems, such as identifying host factors in viral infections or analyzing agricultural traits in crops. researchgate.netnih.gov

For this compound, a multi-omics strategy could reveal the intricate network of genes, proteins, and metabolites that are influenced by its presence. For instance, transcriptomic analysis could identify genes whose expression is altered, while proteomics could quantify changes in protein abundance and post-translational modifications. nih.gov Metabolomics would then offer a snapshot of the downstream functional changes in the cellular metabolic profile. This integrated data can build predictive models of the compound's mechanism of action, particularly in contexts like its interaction with microbial communities in industrial water systems or its potential biocompatibility.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Analytical Objective | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Quantify mRNA levels to identify differentially expressed genes (DEGs). nih.gov | Reveal genetic pathways and cellular processes (e.g., stress response, metabolic shifts) affected by the compound. |

| Proteomics | Identify and quantify total protein abundance and post-translational modifications (PTMs) like phosphorylation. researchgate.net | Elucidate changes in functional enzyme levels and signaling cascades; understand how the compound might alter protein phosphorylation patterns. |

| Metabolomics | Profile and quantify small-molecule metabolites within a biological system. | Determine the impact on cellular metabolism and identify any metabolic byproducts or transformations of the compound itself. |

| Phosphoproteomics | Specifically analyze proteins that are phosphorylated. researchgate.net | Provide direct insight into how an external phosphate-containing compound influences cellular signaling networks that rely on phosphorylation. |

Development of Advanced Chemical Probes and Biosensors

The creation of selective and sensitive detection methods for this compound is a key area for future development. Advanced chemical probes and biosensors would enable real-time monitoring of its concentration in various environments, from industrial water systems to biological research assays. The design of such tools often involves immobilizing a recognition element, like an antibody, onto a transducer surface. nih.gov

Electrochemical biosensors, for example, have shown high sensitivity for detecting other hydroxylated organic molecules. nih.gov A similar strategy could be adapted for this compound, potentially using a working electrode modified with nanomaterials like zinc oxide nanorods to enhance the signal and improve detection limits. nih.gov The development would focus on creating a highly specific binding interaction, ensuring the sensor can distinguish the target compound from other similar organic phosphates or acids in a complex mixture. Success in this area would replace laborious chromatographic methods with rapid, on-site quantification.

Cross-Disciplinary Research in Synthetic Biology and Material Science

The intersection of synthetic biology and material science offers promising avenues for both the production and application of this compound.

In synthetic biology , researchers can engineer microorganisms like Escherichia coli to produce valuable platform chemicals through de novo biosynthetic pathways. nih.govnih.gov This approach has been successfully used to synthesize compounds like 3-hydroxypropionic acid and 10-hydroxy-2-decenoic acid. nih.govnih.gov A similar bio-engineering strategy could be developed for this compound. By introducing and optimizing heterologous enzymes, a microbial chassis could be programmed to convert simple feedstocks into the target molecule, offering a potentially more sustainable and environmentally friendly production route compared to traditional chemical synthesis. nih.govgoogle.com

In material science , the primary application of this compound is as a highly effective corrosion and scale inhibitor. google.com It is widely applied to protect industrial equipment, including boilers, heat exchangers, and circulating water systems made of copper, steel, and aluminum. google.com Future research could focus on the precise mechanism of this inhibition. Studies on how other organic phosphates interact with metal surfaces, such as the formation of complexes with iron, suggest that these compounds can alter surface properties and prevent degradation. nih.gov Advanced surface analysis techniques could be used to investigate the protective layer formed by this compound, leading to the design of even more robust and specialized anti-corrosion treatments.

Challenges and Methodological Advancements in Researching Complex Organic Phosphates

Research into organic phosphates, including this compound, is not without its difficulties. A primary challenge lies in their analysis and characterization within complex matrices. The similar physicochemical properties of different phosphate (B84403) and carbonate minerals, for instance, can complicate separation and purification processes. researchgate.net Furthermore, the interaction of organic phosphates with other substances, like the formation of nanoparticle aggregates with iron oxyhydroxides, can hinder morphological analysis using standard techniques like transmission electron microscopy (TEM). nih.gov

To overcome these hurdles, researchers are employing a suite of advanced analytical methods.

Nuclear Magnetic Resonance (NMR): Specifically, ³¹P-NMR is a powerful, non-invasive technique for studying the metabolism and subcellular localization of phosphate-containing compounds. oup.com It allows for the discrimination of molecules with very similar structures, with a resolution that can distinguish chemical shifts as small as 0.01 p.p.m. under favorable conditions. oup.com

Chromatography and Mass Spectrometry: Liquid chromatography is a standard method for analysis, and when coupled with techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it can provide highly sensitive quantification of total phosphorus, with detection limits around 30 µg/L. oup.combldpharm.com

Small-Angle X-ray Scattering (SAXS): For morphological studies where techniques like TEM are limited by particle aggregation or beam damage, SAXS provides an alternative for analyzing particle size and shape in solution, as demonstrated in studies of iron-phosphate coprecipitates. nih.gov

These advanced methodologies are crucial for deepening the understanding of the structure, function, and environmental fate of this compound and other complex organic phosphates.

Table 2: Methodological Challenges and Advanced Solutions in Organic Phosphate Research

| Research Challenge | Description | Advanced Methodological Solution(s) | Source(s) |

|---|---|---|---|

| Separation and Purification | Difficulty in separating phosphate compounds from minerals with similar physicochemical properties, such as carbonates. | Advanced flotation strategies using selective depressants and pH modifiers. | researchgate.netresearchgate.net |

| Quantification in Complex Media | Accurately measuring the concentration of a specific phosphate compound in a mixture or biological sample. | ³¹P-Nuclear Magnetic Resonance (³¹P-NMR), Inductively Coupled Plasma (ICP) techniques. | oup.com |

| Structural & Morphological Analysis | Characterizing the structure and aggregation state, especially when interacting with metal ions, which can lead to nanoparticle formation. | Small-Angle X-ray Scattering (SAXS) to overcome limitations of traditional microscopy (e.g., TEM). | nih.gov |

| Metabolic Tracking | Following the uptake, transformation, and localization of the compound within a living cell or organism. | Non-invasive ³¹P-NMR to track phosphate species in different subcellular compartments in real-time. | oup.com |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for 2-Hydroxy-2-phosphonooxyacetic acid?

- Methodological Answer : Synthesis typically involves phosphorylation of glycolic acid derivatives. Key steps include:

- Reacting glycolic acid with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions to introduce the phosphonooxy group .

- Purification via ion-exchange chromatography or reverse-phase HPLC to isolate the product .

- Validation using mass spectrometry (MS) to confirm molecular weight (156.03 g/mol) and NMR for structural elucidation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- The compound is prone to hydrolysis under extreme pH. Stability studies recommend:

- Buffering solutions between pH 6–8 to minimize degradation .

- Monitoring via UV-Vis spectroscopy at 210–220 nm for hydrolysis byproducts (e.g., phosphoric acid) .

- Storage at 2–8°C in sealed containers prolongs shelf life .